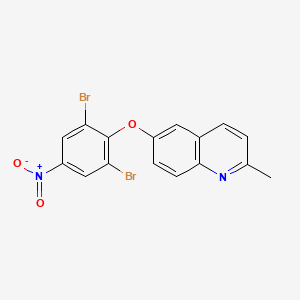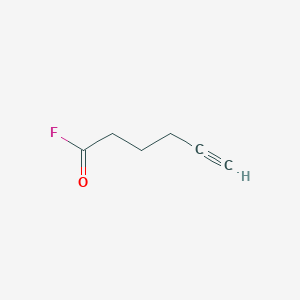![molecular formula C15H12ClF3N2O B14193211 2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide CAS No. 874108-99-3](/img/structure/B14193211.png)
2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide typically involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with appropriate reagents under controlled conditions . One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and pyridine ring play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluopyram: N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide.
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate for the synthesis of various agrochemicals.
Uniqueness
2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyridine ring enhances its stability and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
874108-99-3 |
|---|---|
Formule moléculaire |
C15H12ClF3N2O |
Poids moléculaire |
328.71 g/mol |
Nom IUPAC |
2-chloro-N-[2-[6-(trifluoromethyl)pyridin-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C15H12ClF3N2O/c16-12-4-2-1-3-11(12)14(22)20-8-7-10-5-6-13(21-9-10)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) |
Clé InChI |
LMPMIGPDGAYQQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCC2=CN=C(C=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)


![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)


![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)


![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)

